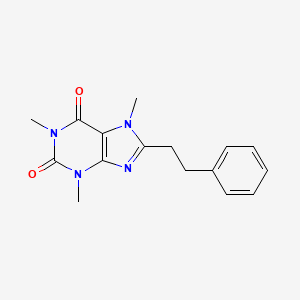
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is a chemical compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. This compound is characterized by its purine core structure, which is a fused ring system consisting of a pyrimidinedione ring and an imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,3,7-trimethylxanthine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
科学的研究の応用
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function. The exact pathways and molecular targets are still under investigation, but its structural similarity to caffeine suggests similar pharmacological effects.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is unique due to its phenylethyl group, which imparts distinct chemical and biological properties. This structural modification can influence its binding affinity to receptors and its overall pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6338-84-7 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-18-12(10-9-11-7-5-4-6-8-11)17-14-13(18)15(21)20(3)16(22)19(14)2/h4-8H,9-10H2,1-3H3 |
InChIキー |
PBQREDHRJYNERI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


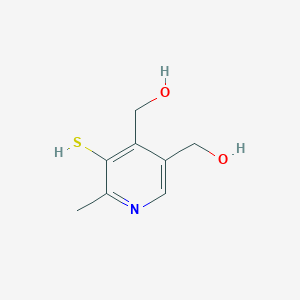

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)



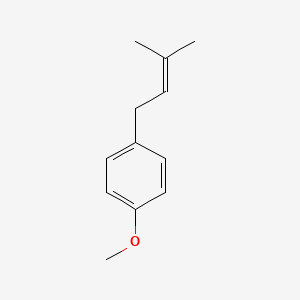
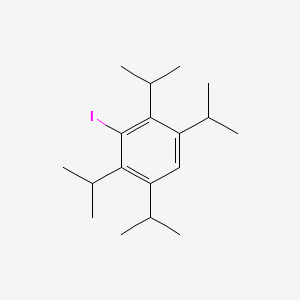
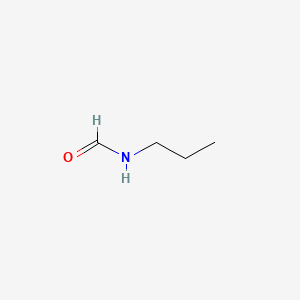
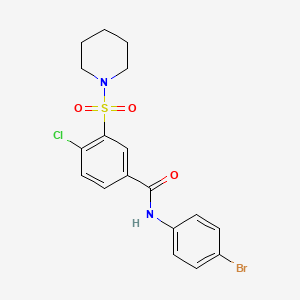


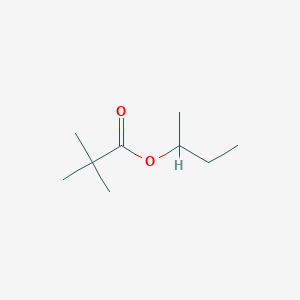
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
